1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile
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Overview
Description
1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is a complex organic compound with a unique structure that includes a butyl group, a chlorophenyl azo group, and a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile typically involves multiple steps. One common method includes the azo coupling reaction between a diazonium salt derived from 4-chloroaniline and a suitable coupling component. The reaction conditions often involve acidic or basic media to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can cleave the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amines.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its azo group
Mechanism of Action
The mechanism of action of 1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s structure allows it to bind to specific molecular targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 5-[(4-chlorophenyl)azo]-6-hydroxy-2-(3-methoxypropyl)
- Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-4-[(methoxyphenyl)azo]-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]
- Benzenesulfonic acid, 4,4’-[methylenebis[4,1-phenyleneazo(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)]]bis[3-methyl-, disodium salt .
Uniqueness
1-Butyl-5-((4-chlorophenyl)azo)-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
69808-32-8 |
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Molecular Formula |
C17H17ClN4O2 |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-butyl-5-[(4-chlorophenyl)diazenyl]-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C17H17ClN4O2/c1-3-4-9-22-16(23)14(10-19)11(2)15(17(22)24)21-20-13-7-5-12(18)6-8-13/h5-8,23H,3-4,9H2,1-2H3 |
InChI Key |
MWAWPZSULSWTAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)Cl)C)C#N)O |
Origin of Product |
United States |
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